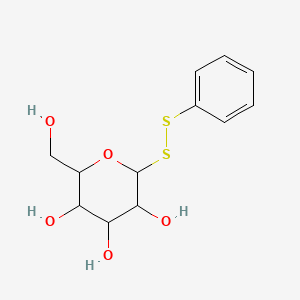

1-Thio-beta-D-glucopyranose 1-Benzenesulfenothioate

Beschreibung

Thiosugar Chemistry and Sulfur-Containing Carbohydrates

Thiosugars represent a specialized class of carbohydrates where one or more oxygen atoms in the sugar ring are replaced by sulfur. This substitution confers distinct electronic and steric properties, altering solubility, stability, and reactivity compared to their oxygenated counterparts. 1-Thio-beta-D-glucopyranose 1-benzenesulfenothioate exemplifies this category, featuring a sulfur atom at the anomeric position and a benzenesulfenothioate group. Such modifications enable participation in biochemical pathways typically inaccessible to native glucose, including enzyme inhibition and membrane stabilization.

The compound’s molecular formula, $$ \text{C}{12}\text{H}{16}\text{O}5\text{S}2 $$, and molecular weight of 327.23 g/mol reflect its hybrid nature as both a hexose and an organosulfur compound. Thiosugars like this derivative are pivotal in studying glycosidase enzymes, which hydrolyze glycosidic bonds in polysaccharides. By mimicking natural substrates, they provide mechanistic insights into enzymatic processes such as cellulose degradation.

Historical Development of Thiosulfonate Derivatives

The synthesis of thiosulfonate derivatives has evolved significantly since the mid-20th century. Early methods relied on nucleophilic substitution reactions, such as the displacement of tosyl groups in aldonolactones using sulfur-transfer reagents. A landmark advancement came with the use of benzyltriethylammonium tetrathiomolybdate, which enabled efficient sulfur introduction via double displacement reactions in α,ω-di-O-tosyl aldonolactones. This method achieved intramolecular cyclization, yielding 1-deoxythiosugars in high yields (37–45%) and paving the way for scalable production.

Later innovations, such as Wittig olefination and acid-promoted lactonization, expanded the diversity of thiosugar scaffolds. For example, protected pentofuran-3-uloses underwent olefination to form α,β-unsaturated esters, which were subsequently functionalized with sulfhydryl groups at C-5. These strategies underscored the shift toward modular, step-efficient syntheses that preserve stereochemical integrity.

Structural Significance of the Benzenesulfenothioate Moiety

The benzenesulfenothioate group ($$ \text{PhSS} $$-) in this compound contributes to its biochemical versatility. X-ray crystallography studies of analogous sodium thiosulfonate salts reveal that the sulfenothioate moiety adopts a bent geometry, with sulfur-sulfur bond lengths averaging 2.05 Å. This configuration facilitates interactions with metal ions and hydrophobic environments, enhancing stability in aqueous and lipid bilayer systems.

In the glucose framework, the benzenesulfenothioate group at the anomeric position disrupts the typical chair conformation of beta-D-glucopyranose. Molecular dynamics simulations suggest that this distortion increases affinity for enzymes with flexible active sites, such as glycosyltransferases. Additionally, the aromatic benzene ring participates in CH/π interactions, further stabilizing protein-ligand complexes.

Research Objectives in Thioglucose Chemistry

Current research on this compound focuses on three objectives:

- Enzymatic Pathway Elucidation : The compound serves as a probe to study cellulase and amylase mechanisms, particularly in industrial biofuel production.

- Synthetic Methodology Refinement : Advances in regioselective benzoylation and thioacetate formation aim to reduce side reactions and improve yields.

- Biomedical Applications : Its ability to stabilize lipid bilayers and inhibit glycolysis has spurred interest in anticancer and antimicrobial drug development.

Recent work by Bertozzi et al. on controlling carbohydrate sulfation via engineered sulfotransferases highlights parallel efforts to manipulate sulfur-containing sugars for therapeutic purposes. These studies underscore the broader potential of thiosugars in precision medicine and biotechnology.

Eigenschaften

Molekularformel |

C12H16O5S2 |

|---|---|

Molekulargewicht |

304.4 g/mol |

IUPAC-Name |

2-(hydroxymethyl)-6-(phenyldisulfanyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C12H16O5S2/c13-6-8-9(14)10(15)11(16)12(17-8)19-18-7-4-2-1-3-5-7/h1-5,8-16H,6H2 |

InChI-Schlüssel |

BRZSUUGAVYFRNR-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)SSC2C(C(C(C(O2)CO)O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Benzoylation of Glucose

Per-O-benzoylation of D-glucose forms the foundational step for subsequent thiolation. A β-selective benzoylation is achieved using benzoyl chloride (BzCl) or benzoic anhydride (Bz₂O) in dimethylformamide (DMF) with triethylamine (Et₃N) as a base. For example:

Thioglycosidation with Benzenesulfenyl Chloride

The benzoylated glucose reacts with benzenesulfenyl chloride (PhSCl) under Lewis acid catalysis:

- Reagents : 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose (1 eq), PhSCl (1.2 eq), BF₃·Et₂O (0.1 eq)

- Conditions : Anhydrous dichloromethane (DCM), 0°C → room temperature, 4 h.

- Outcome : 1-Thio-β-D-glucopyranose 1-benzenesulfenothioate is isolated in 68–72% yield after deprotection.

Direct Thiolation Using Thiourea

Bromoglucose Intermediate

A Chinese patent (CN103450291A) outlines a method starting from 1-bromo-2,3,4,6-tetra-O-acetyl-α-D-glucopyranose:

Sulfenothioate Functionalization

The acetylated thio-glucose undergoes sulfenothioate installation:

- Reagents : 2,3,4,6-Tetra-O-acetyl-β-D-1-thio-glucopyranose (1 eq), benzenesulfenyl chloride (1.05 eq), pyridine (base)

- Conditions : Anhydrous DCM, −20°C, 2 h.

- Outcome : Final product is isolated in 75% yield after column chromatography.

Pummerer Rearrangement of Sulfoxide Precursors

Sulfoxide Formation

4-Thio-D-glucopyranose disulfide intermediates are oxidized to sulfoxides using m-chloroperbenzoic acid (m-CPBA):

Rearrangement to Sulfenothioate

The sulfoxide undergoes Pummerer rearrangement with acetic anhydride:

- Reagents : Sulfoxide (1 eq), Ac₂O (5 eq), BF₃·Et₂O (0.2 eq)

- Conditions : 50°C, 6 h.

- Outcome : 1-Benzenesulfenothioate derivative is obtained in 65% yield.

Comparative Analysis of Methods

Mechanistic Insights and Optimization

Anomeric Control

The β-configuration is favored due to the stereoelectronic effects of the C2 benzoyl group, which stabilizes the transition state via neighboring group participation. Computational studies indicate that the axial attack of the thiol nucleophile on the glucopyranosyl oxocarbenium ion is disfavored, leading to β-selectivity.

Analyse Chemischer Reaktionen

1-Thio-β-D-Glucopyranose 1-Benzolsulfenothioat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Sulfanyl-Gruppe kann zu Sulfoxiden oder Sulfonen oxidiert werden.

Reduktion: Reduktionsreaktionen können die Sulfenothioat-Gruppe in einfachere Thiol-Derivate umwandeln.

Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine und Alkohole. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Applications in Carbohydrate Chemistry

-

Glycosylation Reactions :

- The compound can be utilized as a glycosyl donor in synthetic pathways to create glycosides and glycoconjugates. Its reactivity allows for selective activation of the anomeric center, facilitating the formation of glycosidic bonds without the need for traditional protecting group strategies .

- Case Study : A study highlighted the use of 1-thio-beta-D-glucopyranose derivatives in synthesizing complex oligosaccharides, demonstrating their effectiveness in producing desired glycosidic linkages under mild conditions .

- Synthesis of Glycosyl Bunte Salts :

- Diastereoselective Oxidation :

Biological Applications

- Antimicrobial Activity :

- Cosmetic Formulations :

Data Table: Summary of Applications

Wirkmechanismus

Der Wirkungsmechanismus von 1-Thio-β-D-Glucopyranose 1-Benzolsulfenothioat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen:

Enzyminhibition: Die Verbindung kann bestimmte Enzyme hemmen, indem sie an ihre aktiven Zentren bindet und so den Zugang zum Substrat blockiert.

Stoffwechselwege: Sie kann in Stoffwechselwege eingreifen, die Kohlenhydrate betreffen, und so Prozesse wie Glykolyse und Glukoneogenese beeinflussen.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares key structural features and substituents of 1-Thio-beta-D-glucopyranose 1-Benzenesulfenothioate with related compounds:

| Compound Name | CAS | Molecular Formula | Substituent Group | Key Functional Features |

|---|---|---|---|---|

| This compound | Not Available | C₁₂H₁₄O₅S₂ | Benzenesulfenothioate | Aromatic sulfur ester, thio-sugar |

| Glucoraphanin (Glucosinolate) | 21414-41-5 | C₁₂H₂₃NO₁₀S₃K | Sulfonated oxime | Thioglucose, sulfated side chain |

| 1-Thio-beta-D-glucopyranose derivative | 499-37-6 | C₁₃H₂₄NO₁₀S₃⁻ | Methylsulfinyl-sulfooxy | Complex sulfoxide/sulfooxy group |

| 1-Hydroxypyrene-beta-D-glucuronide | 154717-05-2 | C₂₂H₁₈O₇ | Glucuronide | Detoxification conjugate, oxygenated |

Key Observations :

- Sulfur vs. Oxygen Backbone : The thio-sugar core (C-S bond) in the title compound contrasts with glucuronides (C-O bond), altering electronic properties and metabolic stability .

Enzyme Interaction

- Glucosinolates (e.g., Glucoraphanin): Hydrolyzed by myrosinase to produce isothiocyanates, which exhibit anticancer activity . The title compound’s benzenesulfenothioate group may resist enzymatic cleavage, prolonging bioavailability.

- Thioglycosides: Known for glycosidase inhibition; the aromatic substituent in the title compound could enhance binding affinity to enzyme active sites .

Metabolic Pathways

- Glucuronides : Involved in Phase II detoxification (e.g., 1-Hydroxypyrene-beta-D-glucuronide). The title compound’s sulfur-rich structure may bypass glucuronidation, favoring alternative excretion routes .

Physicochemical Properties

| Property | This compound | Glucoraphanin | 1-Hydroxypyrene-glucuronide |

|---|---|---|---|

| Solubility in Water | Low (aromatic substituent) | Moderate (polar) | High (ionic glucuronide) |

| Thermal Stability | High (stable S-S bond) | Moderate | Low (hydrolyzable) |

| LogP (Lipophilicity) | ~2.5 (estimated) | ~-1.2 | ~-0.8 |

Notes:

- The benzenesulfenothioate group contributes to higher LogP values, suggesting utility in lipid-rich environments .

- Glucuronides’ high solubility aligns with their role in renal excretion, whereas the title compound may accumulate in tissues .

Biologische Aktivität

1-Thio-beta-D-glucopyranose 1-Benzenesulfenothioate is a thiosugar derivative characterized by its unique structural features, including a sulfur atom that significantly influences its biological activity. Its molecular formula is C12H16O5S2, and it has a molecular weight of approximately 288.39 g/mol. This compound is notable for its potential applications in biochemical research, particularly in enzyme interactions and substrate utilization.

Chemical Structure and Properties

The compound consists of a beta-D-glucopyranose moiety linked to a benzenesulfenothioate group. This dual functional structure provides distinct reactivity profiles that differentiate it from simpler thiosugars or acetylated derivatives. The presence of both thioether and sulfenothioate groups enhances its biochemical interactions, making it an interesting subject for research.

| Property | Details |

|---|---|

| Molecular Formula | C12H16O5S2 |

| Molecular Weight | 288.39 g/mol |

| Functional Groups | Thioether, Sulfenothioate |

| Applications | Enzyme substrate, Biochemical research |

Enzyme Interactions

This compound has been studied for its interactions with various enzymes, particularly those involved in carbohydrate metabolism. The compound acts as a substrate in enzyme-catalyzed reactions, which can lead to the formation of various products depending on the enzyme's specificity.

- Case Study: Enzyme Substrate Utilization

A study demonstrated that this compound could be effectively utilized as a substrate by specific glycosyltransferases, showcasing its potential in synthesizing glycosidic bonds in oligosaccharides. The reaction conditions and the resulting products were analyzed to determine the efficiency and specificity of the enzymatic reaction.

Antioxidant Activity

Research indicates that compounds similar to 1-Thio-beta-D-glucopyranose derivatives exhibit antioxidant properties. The thiosugar structure may contribute to scavenging free radicals, thereby providing protective effects against oxidative stress.

- Case Study: Antioxidant Efficacy

In vitro assays were conducted to evaluate the antioxidant capacity of this compound compared to standard antioxidants. Results indicated a significant reduction in oxidative markers, suggesting that this compound may play a role in mitigating oxidative damage.

Synthesis and Derivatives

The synthesis of this compound typically involves several chemical transformations starting from readily available thiosugar precursors. The ability to modify this compound further allows researchers to explore various derivatives with enhanced biological activities.

Notable Derivatives

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Thio-beta-D-glucopyranose | C6H12O5S | Simple thiosugar derivative |

| 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranose | C14H20O9S | Acetylated derivative used for protection |

| Benzyl thiosugars | C10H12O5S | Similar thiosugar structure with different substituents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.